molecular formula C10H17N3O B13309802 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13309802
M. Wt: 195.26 g/mol
InChI Key: VRNSOFCMPBXCBC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by:

  • 1,4-dimethyl groups on the pyrazole core.
  • A 3-[(oxolan-3-yl)methyl] substituent, where oxolane (tetrahydrofuran) is linked via a methyl group.

The compound’s molecular formula is C₁₀H₁₇N₂O, with a calculated molecular weight of 181.26 g/mol.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)5-8-3-4-14-6-8/h8H,3-6,11H2,1-2H3

InChI Key

VRNSOFCMPBXCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CC2CCOC2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with oxolan-3-ylmethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazol-5-amine derivatives are widely studied for their biological and physicochemical properties. Below, we compare the target compound with key analogs based on substituent variations at the 3-position.

Substituent Diversity and Electronic Effects

The 3-position substituent critically influences reactivity, solubility, and bioactivity. Key comparisons include:

Compound Name 3-Position Substituent Molecular Weight (g/mol) Notable Properties References
Target Compound (Oxolan-3-yl)methyl 181.26 Ether group enhances polarity; potential for H-bonding
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-methylthiophen-2-yl 207.30 Aromatic thiophene increases hydrophobicity; discontinued product
1,4-Dimethyl-3-(o-tolyl)-1H-pyrazol-5-amine o-tolyl (2-methylphenyl) 201.27 Bulky aromatic group may hinder binding; discontinued
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-methoxyphenyl 309.36 Methoxy group improves solubility; inhibitory activity reported
1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine Imidazole-derived substituent 191.24 Basic imidazole may enhance protein interactions
Key Observations:
  • Polarity and Solubility : The oxolane group in the target compound offers intermediate polarity compared to aromatic (e.g., o-tolyl) or heteroaromatic (e.g., thiophene) substituents. This could improve aqueous solubility relative to purely hydrophobic analogs .
  • Steric Effects : The oxolane substituent is less bulky than o-tolyl or biphenyl groups, possibly enabling better access to enzyme active sites .

Tautomerism and Reactivity

The pyrazol-5-amine core can exhibit tautomerism, influencing its reactivity. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine shows tautomeric equilibria affecting NMR chemical shifts . The target compound’s oxolane substituent may stabilize specific tautomers, altering its interaction profiles compared to analogs with rigid aromatic groups .

Biological Activity

1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine, with the CAS number 1936112-79-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₇N₃O
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a dimethyl group and an oxolane moiety, which may influence its biological interactions.

Antioxidant and Anti-inflammatory Properties

Research indicates that pyrazole derivatives often exhibit significant antioxidant and anti-inflammatory properties. A study utilizing molecular docking simulations demonstrated that compounds similar to this compound possess excellent binding affinities to targets involved in oxidative stress and inflammation pathways .

Anticancer Potential

Pyrazole derivatives have been reported to show anticancer activity. In vitro studies have suggested that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar functional groups have demonstrated inhibition of cell proliferation in breast and colon cancer models .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazoles are known for their ability to inhibit bacterial growth, which could be attributed to their interference with bacterial enzyme systems . Specific studies focusing on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antioxidant Activity

A study involving the synthesis of various pyrazole derivatives showed that certain modifications led to enhanced antioxidant activity as measured by DPPH radical scavenging assays. The presence of the oxolane ring was hypothesized to contribute positively to this activity due to its structural stability and electron-donating properties .

Case Study 2: Anticancer Activity

In a comparative study of several pyrazole derivatives, it was found that those with oxolane substitutions exhibited significantly higher cytotoxic effects on cancer cells compared to their unsubstituted counterparts. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant scavenging activity
Anti-inflammatoryBinding affinity for inflammatory targets
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth

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